H-Abu-Phe-OH

Description

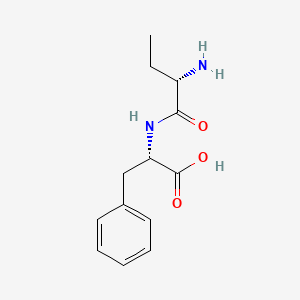

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTULGEQUTVYWDK-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for H Abu Phe Oh

Solution-Phase Peptide Synthesis (LPPS) Approaches for H-Abu-Phe-OH

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, was the pioneering method for creating peptide bonds and remains a relevant strategy, particularly for the large-scale production of short peptides like this compound. google.comlibretexts.org This classical approach involves the stepwise condensation of protected amino acid derivatives in a suitable solvent.

Coupling Reagents and Conditions for Dipeptide Formation

The formation of the peptide bond between aminobutyric acid and phenylalanine is the critical step in the synthesis of this compound. This reaction requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. ekb.eg A variety of coupling reagents have been developed to achieve this transformation efficiently and with minimal side reactions, particularly racemization. masterorganicchemistry.com

Common classes of coupling reagents applicable to the synthesis of this compound include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used due to their effectiveness and affordability. masterorganicchemistry.com They activate the carboxyl group by forming an O-acylisourea intermediate. To suppress racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). masterorganicchemistry.com

Onium Salts: Phosphonium and aminium (formerly uronium) salts are highly efficient coupling reagents. ekb.eg Popular examples include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). ekb.egnih.gov These reagents often lead to faster reaction times and higher yields with reduced racemization compared to carbodiimides alone. nih.gov

Titanium Tetrachloride (TiCl₄): A Lewis acid-based approach utilizing TiCl₄ as a condensing agent in a solvent like pyridine (B92270) has been shown to be effective for dipeptide synthesis. mdpi.com

A general procedure for the solution-phase synthesis would involve the reaction of an N-terminally protected aminobutyric acid (e.g., Boc-Abu-OH) with a C-terminally protected phenylalanine (e.g., H-Phe-OMe) in the presence of a coupling reagent and a suitable base, such as diisopropylethylamine (DIPEA), in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govresearchgate.net

Table 1: Common Coupling Reagents for Solution-Phase Synthesis of this compound

| Coupling Reagent | Additive | Base | Common Solvents | Key Characteristics |

| DCC, DIC | HOBt, HOAt | DIPEA, NMM | DCM, DMF, Ethyl Acetate | Cost-effective; byproduct of DCC (DCU) is poorly soluble. masterorganicchemistry.com |

| HBTU, TBTU | HOBt | DIPEA, NMM | DMF | Efficient and fast; forms an active ester with HOBt. nih.gov |

| HATU | HOAt | DIPEA, NMM | DMF | Highly efficient, low racemization; often used for difficult couplings. nih.gov |

| PyBOP | DIPEA, NMM | DCM, DMF | Phosphonium salt-based, good for sterically hindered couplings. ekb.eg | |

| TiCl₄ | None | Pyridine | Pyridine | Lewis acid-mediated coupling. mdpi.com |

NMM: N-methylmorpholine

Protection and Deprotection Strategies in this compound Synthesis

To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. libretexts.org For the synthesis of this compound, this involves protecting the α-amino group of aminobutyric acid and the α-carboxyl group of phenylalanine.

Amino-Protecting Groups: The most common protecting groups for the α-amino group in solution-phase synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. libretexts.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.org

The Z group is introduced using benzyl (B1604629) chloroformate and is commonly removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. nih.gov

Carboxyl-Protecting Groups: The carboxyl group of phenylalanine is usually protected as a simple ester, such as a methyl (OMe) or ethyl (OEt) ester, to prevent it from reacting. nih.gov These ester groups are typically removed by saponification (alkaline hydrolysis) at the end of the synthesis. ptfarm.pl

Microwave-Assisted Synthesis of this compound

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including peptide synthesis. mdpi.comsigmaaldrich.cn The application of microwave energy can significantly reduce reaction times and, in some cases, improve yields. nih.govresearchgate.net In the context of the solution-phase synthesis of this compound, microwave heating can be applied during the coupling step. For example, the TiCl₄-assisted coupling of protected amino acids has been shown to be significantly faster under microwave irradiation compared to conventional heating. mdpi.com This rapid and uniform heating can lead to more efficient energy transfer and enhanced reaction rates. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, has become the standard method for the synthesis of peptides due to its efficiency, ease of automation, and the simplified purification of intermediates. researchgate.netyoutube.com In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer support (resin). youtube.com

Resin Selection and Loading Strategies

The choice of resin is a critical parameter in SPPS as it determines the conditions for the final cleavage of the peptide and the nature of the C-terminal group. For the synthesis of this compound, which has a free carboxylic acid at the C-terminus, a common choice would be a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin . altabioscience.comnih.gov

Wang Resin: This is a polystyrene-based resin that is widely used for the synthesis of C-terminal acid peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. altabioscience.com The first amino acid, Fmoc-Phe-OH, is attached to the resin via an ester linkage. This linkage is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like TFA to release the final peptide. altabioscience.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is also suitable for synthesizing C-terminal acid peptides and offers the advantage of allowing the cleavage of the peptide under very mild acidic conditions, which can be beneficial if the peptide is sensitive to strong acids. nih.gov

The loading of the first amino acid (Fmoc-Phe-OH) onto the resin is a crucial step. This is typically achieved by reacting the Fmoc-protected amino acid with the resin in the presence of a coupling agent like DIC and a catalyst such as 4-(dimethylamino)pyridine (DMAP). altabioscience.com Alternatively, pre-loaded resins, such as Fmoc-Phe-Wang resin, are commercially available and can simplify the process. altabioscience.com

Table 2: Common Resins for Solid-Phase Synthesis of this compound

| Resin | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Features |

| Wang | p-Alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | Carboxylic acid | Widely used for Fmoc-SPPS of peptide acids. altabioscience.com |

| 2-Chlorotrityl chloride (2-CTC) | Trityl | Mild acid (e.g., 1-5% TFA in DCM) | Carboxylic acid | Suitable for acid-sensitive peptides. nih.gov |

Iterative Coupling and Cleavage Procedures

Once the first amino acid, phenylalanine, is attached to the resin, the synthesis of this compound proceeds through a series of iterative steps:

Deprotection: The N-terminal Fmoc group on the resin-bound phenylalanine is removed. This is typically done by treating the resin with a solution of 20% piperidine (B6355638) in DMF. pacific.edu This exposes the free amino group of phenylalanine.

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess piperidine and byproducts.

Coupling: The next amino acid, Fmoc-Abu-OH, is activated and coupled to the free amino group of the resin-bound phenylalanine. The coupling reaction is usually carried out using a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA in DMF. pacific.edu The reaction can be monitored for completion using a qualitative test like the ninhydrin (B49086) test.

Washing: The resin is again washed to remove excess reagents and byproducts.

After the coupling of Fmoc-Abu-OH is complete, the final N-terminal Fmoc group is removed using the same deprotection procedure as in step 1.

The final step is the cleavage of the dipeptide from the resin. For a Wang resin, this is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com Scavengers, such as water and triisopropylsilane (B1312306) (TIS), are often included in the cleavage cocktail to trap reactive carbocations generated during the process, thus preventing side reactions. researchgate.net The cleavage reaction releases the this compound dipeptide into solution, which can then be precipitated with cold diethyl ether and purified, typically by high-performance liquid chromatography (HPLC). peptide.com

Fragment Condensation Approaches for this compound

Fragment condensation is a strategic approach in peptide synthesis where pre-synthesized peptide fragments are coupled together. wikipedia.orgchempep.com This method is particularly advantageous for the synthesis of longer or complex peptides, as it can improve yield and reduce the potential for racemization compared to stepwise elongation. wikipedia.org In the context of synthesizing the dipeptide this compound, a fragment condensation approach would involve the coupling of two protected amino acid fragments.

The synthesis would typically proceed by preparing a protected aminobutyric acid (Abu) derivative and a protected phenylalanine (Phe) derivative. For instance, the N-terminus of aminobutyric acid would be protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), and the C-terminus of phenylalanine might be protected as a methyl or benzyl ester. The coupling of these two fragments, for example, Boc-Abu-OH and H-Phe-OMe, would be facilitated by a coupling reagent.

Common coupling reagents used in fragment condensation include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to enhance efficiency and minimize side reactions like racemization. wikipedia.orgchempep.com The reaction involves the activation of the carboxyl group of the N-protected Abu fragment, which is then attacked by the free amino group of the C-protected Phe fragment to form the peptide bond. wikipedia.org

Following the coupling reaction, the protecting groups are removed in subsequent steps to yield the final dipeptide, this compound. This method, while more complex in terms of initial fragment preparation, can be highly effective, especially in larger-scale synthesis. chempep.com The choice of protecting groups and coupling strategy is crucial to ensure high yield and purity of the final product.

Chemo- and Regioselective Derivatization of this compound

The dipeptide this compound possesses three primary sites for chemical modification: the N-terminal amino group of the Abu residue, the C-terminal carboxylic acid group of the Phe residue, and the side chains of both amino acid residues. Chemo- and regioselective derivatization at these sites allows for the synthesis of a diverse range of peptide analogs with tailored properties.

N-Terminal Modifications

The N-terminus of a peptide, characterized by a free amino group, is a common site for modification. biosynth.com These modifications can alter the peptide's charge, stability, and biological activity. jpt.comnih.gov For this compound, the N-terminal amino group of the aminobutyric acid residue can undergo several key modifications.

One of the most common N-terminal modifications is acetylation , where an acetyl group is added. This modification neutralizes the positive charge of the N-terminus, which can increase the peptide's stability against degradation by exopeptidases and mimic the structure of native proteins. jpt.comnih.gov Another common modification is alkylation , which involves the addition of an alkyl group. Reductive alkylation using aldehydes is a method to achieve this. ccspublishing.org.cn Furthermore, various labels, such as biotin (B1667282) or fluorescent tags, can be attached to the N-terminus, often via a spacer, to facilitate detection and study of the peptide in biological assays. jpt.comgenscript.com

Table 1: Examples of N-Terminal Modifications for this compound

| Modification Type | Reagent/Method Example | Purpose of Modification | Citation |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Neutralizes charge, increases stability | jpt.comnih.gov |

| Alkylation | Aldehyde + NaBH₃CN | Modifies steric bulk and hydrophobicity | ccspublishing.org.cn |

| Biotinylation | Biotin-NHS ester | Affinity labeling for detection | genscript.com |

C-Terminal Modifications

The C-terminus of this compound, which contains a carboxylic acid group on the phenylalanine residue, can also be selectively modified. These modifications can impact the peptide's stability, solubility, and pharmacokinetic properties. jpt.compepdd.com

A prevalent C-terminal modification is amidation , which involves converting the carboxylic acid to a primary amide (-CONH₂). This modification removes the negative charge at the C-terminus, which can enhance biological activity and increase stability by mimicking the structure of many naturally occurring peptides. jpt.comsigmaaldrich.comEsterification is another key modification, where the carboxylic acid is converted to an ester, such as a methyl or ethyl ester. This can increase the hydrophobicity and membrane permeability of the peptide, potentially making it useful as a prodrug that can be cleaved by endogenous esterases. biosynth.com

Table 2: Examples of C-Terminal Modifications for this compound

| Modification Type | Resulting Group | Purpose of Modification | Citation |

|---|---|---|---|

| Amidation | -CONH₂ | Neutralizes charge, increases stability | jpt.comsigmaaldrich.com |

| Esterification | -COOCH₃ (Methyl Ester) | Increases hydrophobicity, prodrug potential | biosynth.com |

| Alcohol Reduction | -CH₂OH | Removes charge, alters hydrogen bonding | genscript.com |

Side-Chain Modifications of Abu and Phe Residues

The side chains of the aminobutyric acid and phenylalanine residues offer further opportunities for derivatization, leading to analogs with unique structural and functional properties.

The side chain of aminobutyric acid is a simple ethyl group. Direct modification of this non-polar, aliphatic side chain is less common compared to more functionalized side chains. However, synthetic strategies can involve the use of derivatized Abu analogs from the start of the peptide synthesis to introduce specific functionalities.

The phenyl side chain of the phenylalanine residue is a versatile site for modification. The aromatic ring can undergo various chemical reactions. For example, arylation can be achieved through palladium-catalyzed C-H activation, allowing for the introduction of other aryl groups. acs.orgresearchgate.net This can be used to create stapled peptides or to introduce bulky substituents that can influence peptide conformation and receptor binding. nih.gov Additionally, electrophilic aromatic substitution reactions can introduce substituents such as nitro or halo groups onto the phenyl ring, which can serve as handles for further functionalization or can directly modulate the electronic properties of the side chain.

Table 3: Examples of Side-Chain Modifications for the Phe Residue in this compound | Modification Type | Position on Phenyl Ring | Reagent/Method Example | Purpose of Modification | Citation | | :--- | :--- | :--- | :--- | | Arylation | Ortho, Meta, or Para | Pd-catalyzed C-H activation | Introduce bulky groups, create cyclic peptides | acs.orgresearchgate.net | | Nitration | Ortho or Para | Nitric Acid/Sulfuric Acid | Introduce nitro group for further functionalization | russelllab.org | | Halogenation | Ortho or Para | N-Bromosuccinimide (Bromination) | Introduce halo group for further reactions | researchgate.net |

Advanced Spectroscopic and Computational Structural Analysis of H Abu Phe Oh

Vibrational Spectroscopy for Conformational Insight (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the conformational landscape of peptides by probing their molecular vibrations. For H-Abu-Phe-OH, these methods are crucial for identifying characteristic functional groups and understanding the hydrogen-bonding networks that dictate its structure.

Key vibrational modes for peptides include the Amide A (N-H stretch), Amide I (predominantly C=O stretch), and Amide II (a combination of N-H in-plane bending and C-N stretching) bands. The frequencies of these bands are highly sensitive to the peptide's secondary structure and local environment.

In studies of similar phenylalanine-based dipeptides, FT-IR and Raman spectra reveal distinct bands corresponding to the peptide backbone and amino acid side chains. nih.gov For this compound, the aromatic ring of the phenylalanine residue exhibits characteristic bands, such as the ring breathing mode, typically observed near 1004 cm⁻¹ in Raman spectra. nih.govresearchgate.net The amide I band, usually found in the 1600-1700 cm⁻¹ region, is a powerful indicator of conformation. A band around 1670 cm⁻¹ is often indicative of the C=O stretching of the carboxyl group. nih.gov The O-H stretching vibration from the carboxylic acid group would be expected as a broad band, often centered around 3330 cm⁻¹. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign vibrational modes and analyze the geometries of low-energy conformers in hydrated environments. nih.gov This combined approach allows for a detailed correlation between observed spectral features and specific molecular conformations of the dipeptide.

Table 1: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |

|---|---|---|---|

| Amide A | ~3300 - 3400 | FT-IR, Raman | N-H stretch |

| O-H Stretch | ~3330 (broad) | FT-IR | Carboxylic acid O-H stretch |

| Amide I | ~1650 - 1680 | FT-IR, Raman | C=O stretch of peptide bond |

| Amide II | ~1510 - 1580 | FT-IR, Raman | N-H bend and C-N stretch |

| Phenylalanine Ring Breathing | ~1004 | Raman | Aromatic ring vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of peptides. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, it is possible to map out the covalent framework and spatial arrangement of atoms within this compound.

¹H NMR spectra provide information on the chemical environment of protons. Key resonances include the α-protons of both amino acid residues, the β- and γ-protons of the aminobutyric acid side chain, the β-protons of the phenylalanine side chain, and the aromatic protons of the phenyl group.

¹³C NMR spectra reveal the chemical shifts of the carbon atoms, including the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the side chains. mdpi.comhmdb.ca

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, while HMBC reveals long-range couplings between protons and carbons, helping to piece together the molecular structure. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phe Aromatic-H | 7.20 - 7.40 | Multiplet |

| Phe α-H | ~4.50 | Multiplet |

| Abu α-H | ~4.20 | Multiplet |

| Phe β-H | ~3.10 | Multiplet |

| Abu β-H | ~1.90 | Multiplet |

| Abu γ-H | ~0.90 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl-C (Peptide) | ~174 |

| Carbonyl-C (Acid) | ~172 |

| Phe Aromatic-C (C-ipso) | ~136 |

| Phe Aromatic-C (C-ortho, C-meta, C-para) | 127 - 130 |

| Phe α-C | ~55 |

| Abu α-C | ~52 |

| Phe β-C | ~38 |

| Abu β-C | ~25 |

| Abu γ-C | ~11 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of a peptide and probing its sequence and structure through fragmentation analysis (MS/MS). nih.gov For this compound, ESI-MS would confirm its molecular mass of 250.29 g/mol .

In positive-ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 251.30. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, primarily at the peptide bond. This process generates a series of characteristic fragment ions, known as b- and y-ions. The fragmentation patterns are crucial for confirming the amino acid sequence. rsc.orgnih.gov For example, the cleavage of the peptide bond in this compound would produce specific b- and y-ions that correspond to the masses of the individual residues.

Table 4: Predicted ESI-MS Fragmentation Data for this compound

| Ion Type | m/z (Predicted) | Fragment Structure |

|---|---|---|

| [M+H]⁺ | 251.30 | This compound₂⁺ |

| b₁ | 86.07 | H-Abu⁺ |

| y₁ | 166.09 | H-Phe-OH₂⁺ |

| [M+H-H₂O]⁺ | 233.29 | Loss of water from precursor |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. osu.edu

For this compound, a single-crystal X-ray diffraction experiment would yield a detailed electron density map, from which the atomic coordinates of the dipeptide could be determined. nih.gov This would reveal the specific torsion angles of the peptide backbone (φ, ψ) and the side chains (χ), as well as the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. While a specific, publicly available crystal structure for this compound was not identified in the searched literature, this method remains the most powerful for obtaining definitive solid-state structural information.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis (if applicable to self-assemblies)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. youtube.comyoutube.com In protein and peptide chemistry, CD is widely used to assess secondary structure content (e.g., α-helices, β-sheets). nih.govyoutube.com

A single dipeptide molecule like this compound does not possess a secondary structure in the traditional sense. However, CD spectroscopy becomes highly relevant if the dipeptide engages in self-assembly to form larger, ordered supramolecular structures. Phenylalanine and its derivatives are known to form various nanostructures, such as tubules and fibrils. nih.gov If this compound were to form such assemblies, CD spectroscopy could detect the formation of chiral, ordered aggregates. For instance, the appearance of specific CD signals, potentially including narrow peaks related to aromatic interactions, could indicate the formation of structures with a defined secondary-like organization. nih.gov

Reactivity and Reaction Mechanisms of H Abu Phe Oh

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the peptide bond in H-Abu-Phe-OH is a fundamental reaction, leading to the cleavage of the dipeptide into its constituent amino acids, aminobutyric acid and phenylalanine. This process, essentially the reverse of peptide bond formation, involves the addition of a water molecule across the amide linkage. cambridge.org

The kinetics of peptide hydrolysis can be influenced by several factors, including pH and the presence of catalysts. In aqueous solutions, the rate of uncatalyzed hydrolysis is generally slow. acs.org The reactivity for N-acylation of dipeptides, a related reaction, has been shown to be dependent on the pH of the medium, which alters the concentration of the reactive anionic forms of the peptides. researchgate.net Studies on similar small peptides indicate that both acid- and base-catalyzed mechanisms can occur, typically involving the protonation of the amide carbonyl oxygen or the nucleophilic attack of a hydroxide (B78521) ion, respectively. acs.org

Oxidation and Reduction Pathways

The phenylalanine residue within this compound is the primary site for oxidative reactions due to its electron-rich aromatic ring. The aminobutyric acid residue is generally more resistant to oxidation under physiological conditions.

Studies on phenylalanine and phenylalanine-containing peptides have shown that oxidation can be initiated by various reactive species. For instance, the degradation of phenylalanine in the presence of lipid hydroperoxides can lead to the formation of phenylacetic acid and benzaldehyde (B42025) through pathways involving both carbonyl-amine and free radical reactions. nih.gov Under conditions of oxidative stress, hydroxyl radicals can oxidize phenylalanine to different isomers of tyrosine (o-, m-, and p-tyrosine). researchgate.net The oxidation of protected phenylalanine derivatives can also occur at the α-C–H bond. researchgate.net While high levels of phenylalanine have been shown to induce oxidative stress in biological systems, the specific oxidation products of the this compound dipeptide have not been detailed in the available literature. nih.gov

Photochemical Reactivity

The phenylalanine residue in this compound contains a chromophore (the benzene (B151609) ring) that can absorb ultraviolet (UV) radiation, making the dipeptide susceptible to photochemical reactions. researchgate.net Upon absorption of UV light, the phenylalanine moiety can be excited, leading to various photochemical processes.

General studies on dipeptides have indicated that they are often more sensitive to UV radiation and more readily degraded compared to their constituent free amino acids. cambridge.orgresearchgate.net The photochemical degradation of amino acids can proceed through reactions such as decarboxylation and decarbonylation. cambridge.org Furthermore, research on other peptide systems has demonstrated that photocatalytic processes can lead to reactions like carbocarboxylation. dicp.ac.cn However, specific studies detailing the quantum yields, photoproducts, or reaction mechanisms for the photochemical reactivity of this compound are not presently available.

Interaction with Reactive Oxygen/Nitrogen Species (RONS)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can interact with peptides. The primary sites of interaction on this compound would be the phenylalanine side chain and, to a lesser extent, the peptide backbone.

The aromatic ring of phenylalanine is susceptible to attack by ROS, particularly the highly reactive hydroxyl radical (•OH). This can lead to the formation of hydroxylated derivatives, such as tyrosine isomers. researchgate.net General studies on peptides and amino acids show they can act as scavengers of ROS. scispace.com For example, proline, another amino acid, is known to react with •OH via hydrogen abstraction from the amine group, initiating a series of reactions. plos.org Dipeptides containing histidine have also been noted for their ability to scavenge ROS. researchgate.net While the phenylalanine residue suggests a potential for interaction with RONS, specific kinetic data and reaction products for this compound have not been documented.

Enzymatic Reaction Mechanisms Involving this compound (e.g., hydrolysis, phosphorylation, amidation)

Enzymes play a crucial role in the metabolism of peptides. The hydrolysis of the peptide bond in this compound is expected to be catalyzed by various peptidases.

Hydrolysis: Proteolytic enzymes, or peptidases, catalyze the cleavage of peptide bonds. The specificity of these enzymes is determined by the amino acid residues adjacent to the scissile bond. For example, chymotrypsin (B1334515) typically cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. pageplace.de Therefore, it is plausible that chymotrypsin or similar enzymes could hydrolyze this compound. In various biological contexts, such as cell culture, the depletion of dipeptides from the medium suggests active enzymatic degradation. acs.org

Phosphorylation and Amidation: Phosphorylation, the addition of a phosphate (B84403) group, is typically carried out by kinases on amino acids with hydroxyl-containing side chains (serine, threonine, tyrosine). Phenylalanine itself is not a canonical site for phosphorylation. Amidation of the C-terminus of a peptide is another common post-translational modification. While these enzymatic reactions are fundamental in peptide biochemistry, there is no specific information available in the surveyed literature regarding the phosphorylation or amidation of this compound.

Data on Enzymatic Hydrolysis of Dipeptides

While specific data for this compound is unavailable, the following table provides a general illustration of how such data might be presented, based on typical parameters for enzyme kinetics.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Peptidase A | Dipeptide X | 1.5 | 10 | 6667 |

| Peptidase B | Dipeptide Y | 0.8 | 25 | 31250 |

| Peptidase C | Dipeptide Z | 5.2 | 5 | 961 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Theoretical and Computational Studies on H Abu Phe Oh

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, offering high-accuracy insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons, which in turn determines the molecule's geometry and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mpg.de This approach provides a balance between computational cost and accuracy, making it suitable for molecules the size of H-Abu-Phe-OH.

Electronic Structure and Geometry Optimization: The primary application of DFT in this context is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the structure with the minimum energy. cnr.itresearchgate.net The calculation starts with an initial guess of the geometry and iteratively adjusts the atomic positions until the forces on the atoms are negligible, resulting in an equilibrium structure. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield vital information about the molecule's electronic properties. uobaghdad.edu.iq This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Below is an illustrative table of parameters that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO, indicating reactivity. | (Y+Z) eV |

| Dipole Moment | A measure of the net molecular polarity. | D Debyes |

Note: The values in this table are for illustrative purposes and represent the type of data generated by DFT calculations.

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are computationally more demanding than DFT but can offer higher accuracy for energy calculations. nih.govmdpi.com

Energy and Conformational Analysis: For a flexible molecule like this compound, multiple low-energy conformations may exist. Ab initio methods are exceptionally useful for performing a detailed conformational analysis. researchgate.net By systematically rotating the rotatable bonds (specifically the peptide backbone dihedral angles φ and ψ), a potential energy surface (PES) can be mapped. This map reveals all stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. nih.gov This analysis is critical for understanding which shapes the dipeptide is likely to adopt and how easily it can transition between them. researchgate.net

| Method | Basis Set | Purpose |

| HF | 6-31G(d) | Initial, less expensive conformational scan. |

| MP2 | aug-cc-pVDZ | More accurate energy calculations for key conformers. nih.gov |

| CCSD(T) | cc-pVTZ | "Gold standard" single-point energy calculations for the most stable conformers to achieve benchmark accuracy. |

This table represents common ab initio methods and basis sets used for conformational analysis of small peptides.

Molecular Dynamics (MD) Simulations

While QM methods provide static pictures of stable molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals its dynamic behavior. nih.govarxiv.org

The conformation of a peptide is heavily influenced by its environment, particularly the solvent. nih.govfrontiersin.org MD simulations are ideal for studying these solvent effects, typically by immersing the this compound molecule in a simulated box of water molecules (explicit solvent). The simulation then shows how hydrogen bonds and other interactions between the peptide and surrounding water molecules stabilize or destabilize certain conformations. nih.gov The environment has a significant effect on the stability of various structures. nih.gov This is crucial because the biologically active conformation of a peptide is often determined by its interactions with water.

| Simulation Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | CHARMM, AMBER, GROMOS |

| Solvent Model | The representation of the solvent. | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Simulation Time | The duration of the simulation. | 100s of nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | 300 K (approximating physiological temperature) |

| Key Outputs | The primary data extracted from the simulation. | Conformational ensembles, Radius of Gyration, RMSD, Hydrogen bond analysis |

This table outlines typical parameters and outputs for an MD simulation of a dipeptide.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is central to drug discovery and understanding biological function.

The process involves placing the 3D structure of this compound (often obtained from QM geometry optimization) into the binding site of a target protein. An algorithm then samples a vast number of possible orientations and conformations of the ligand within the site. A scoring function is used to estimate the binding affinity for each pose, with the best score representing the most likely binding mode and affinity. nih.govnih.gov

Predicting binding affinity is challenging, and results often have an error margin. However, these predictions are invaluable for screening potential biological targets for this compound or for designing peptide analogs with improved binding characteristics. nih.gov

| Target Protein | Predicted Binding Mode | Predicted Binding Affinity (kcal/mol) |

| Example Enzyme A | The phenylalanine side chain fits into a hydrophobic pocket; the backbone forms hydrogen bonds with the active site. | -7.5 |

| Example Receptor B | The aminobutyric acid moiety interacts with a polar residue at the receptor surface. | -6.2 |

Note: This is a hypothetical table illustrating the kind of results generated from a molecular docking study. The target proteins are placeholders.

Ligand-Protein Interaction Modeling (e.g., with enzymes, receptors, or other biomolecules)

The interaction of this compound with biological macromolecules, such as enzymes or receptors, can be extensively studied using computational methods like molecular docking and molecular dynamics (MD) simulations. These techniques provide insights into the binding mode, affinity, and stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, a library of its possible conformations would be docked into the binding site of a target protein. Scoring functions are then used to rank the potential binding poses based on factors like electrostatic and van der Waals interactions. A hypothetical docking study of this compound into the active site of an enzyme, for instance, a peptidase, could yield results such as those illustrated in the table below. Such studies are crucial for initial virtual screening and hypothesis generation. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. nih.gov This method provides a more realistic representation of the biological system by simulating the movements of atoms and molecules. An MD simulation can confirm the stability of the binding pose predicted by docking and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study and is not based on experimental results for this compound.

| Binding Pose Rank | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 150 | Tyr112, Asp189, Trp215 |

| 2 | -8.2 | 250 | Tyr112, Gly216, Ser217 |

| 3 | -7.9 | 400 | Asp189, Val213, Trp215 |

Binding Site Characterization

The characterization of the binding site is essential for understanding the specificity of the interaction between this compound and a protein. Computational analyses of the docked structures can elucidate the key features of the binding pocket that accommodate the dipeptide.

The binding site for a dipeptide like this compound would likely involve a combination of hydrogen bond donors and acceptors to interact with the peptide backbone's amide and carboxyl groups, as well as the free amine terminus. Furthermore, a hydrophobic pocket would be expected to accommodate the phenyl ring of the phenylalanine residue. The aminobutyric acid residue's ethyl side chain would also contribute to hydrophobic interactions.

Analysis of the binding site can reveal which amino acid residues of the protein are critical for the interaction. For example, charged residues like Aspartate or Arginine might form salt bridges with the termini of the dipeptide, while aromatic residues like Tyrosine or Tryptophan could engage in π-π stacking with the phenylalanine ring. researchgate.net

Table 2: Illustrative Characterization of a Hypothetical Binding Site for this compound This table illustrates the types of interactions that would be analyzed and is not based on specific experimental data for this compound.

| This compound Moiety | Potential Interacting Protein Residue(s) | Type of Interaction |

|---|---|---|

| N-terminal amine (H-Abu-) | Asp189, Glu220 | Hydrogen Bond, Salt Bridge |

| Phenyl ring (-Phe-) | Trp215, Phe221, Tyr112 | π-π Stacking, Hydrophobic |

| Carbonyl group (Abu-Phe) | Gly216 (backbone NH) | Hydrogen Bond |

| C-terminal carboxyl (-OH) | Arg150, Lys154 | Hydrogen Bond, Salt Bridge |

| Abu side chain | Val213, Leu198 | Hydrophobic |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For a dipeptide like this compound, these models could be used to predict properties such as binding affinity to a particular receptor, or properties like solubility or bitterness. mdpi.comnih.gov

To build a QSAR model, a dataset of dipeptides with known activities would be required. For each dipeptide, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These descriptors can include molecular weight, hydrophobicity (logP), and more complex parameters derived from quantum chemical calculations. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to create a model that correlates these descriptors with the observed activity. nih.govresearchgate.net

For instance, a QSAR study on a series of dipeptides might reveal that hydrophobicity of the C-terminal amino acid and the steric bulk of the N-terminal amino acid are key determinants of their activity. mdpi.com Such models can be highly valuable for designing new peptides with improved activity. nih.gov

Table 3: Hypothetical QSAR Model Data for a Series of Dipeptides This table is a conceptual illustration of a QSAR dataset and model. The values are not from actual experiments.

| Dipeptide | N-terminal Hydrophobicity (z1) | C-terminal Steric Parameter (S_c) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Gly-Gly | -0.5 | 1.2 | 4.5 | 4.6 |

| Ala-Gly | 0.0 | 1.2 | 5.1 | 5.0 |

| This compound | 0.3 | 4.1 | 6.2 | 6.1 |

| Val-Phe | 0.6 | 4.1 | 6.8 | 6.7 |

| Leu-Trp | 1.1 | 5.9 | 7.5 | 7.6 |

The equation for this hypothetical QSAR model might be:

pIC50 = 4.8 + (1.5 * z1) + (0.2 * S_c)

Such a model, once validated, could be used to predict the activity of new, unsynthesized dipeptides, thereby guiding further research.

Limited Research Data Precludes Comprehensive Article on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research data available on the chemical compound this compound (2-aminobutanoyl-phenylalanine) to generate a thorough and scientifically accurate article that adheres to the requested detailed outline. While the dipeptide is noted in some contexts, dedicated studies on its applications in material science, as a standalone research tool, or in delivery systems are not presently available in the public domain.

The field of peptide science often focuses on specific sequences for their unique properties, and it appears that this compound has not been a primary subject of investigation in the areas specified. Much of the available research on short self-assembling peptides centers on diphenylalanine (H-Phe-Phe-OH) and its derivatives, and the distinct properties of this compound cannot be scientifically extrapolated from this data.

Mentions of the Abu-Phe motif were found in a few specialized areas, primarily related to enzymology:

A patent for peptidyl ketoamides identified derivatives of Abu-Phe as potential inhibitors for certain proteases.

A study on peptidomimetics included the Abu residue within a longer peptide chain to investigate conformational effects.

Research into exopeptidase inhibitors involved the synthesis of a modified version, Abu-Phe-NHBu, to study enzyme inhibition.

A dipeptidyl aminopeptidase study synthesized a nitrile derivative of Abu-Phe as a cathepsin C inhibitor.

However, these findings are insufficient to construct the detailed sections and subsections requested, particularly concerning:

Conceptual and Research Tool Applications of H Abu Phe Oh

Development of Peptide-Based Delivery Systems:No literature was found on the use of H-Abu-Phe-OH for research cargo delivery.

Furthermore, the absence of specific research means that no data is available to populate the required data tables with meaningful and accurate information.

Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, an article on the conceptual and research tool applications of this compound cannot be generated at this time. Further empirical research would be required to elucidate the properties and potential applications of this specific dipeptide.

Future Research Directions and Unaddressed Challenges in H Abu Phe Oh Studies

Development of Novel and Green Synthesis Strategies

The production of H-Abu-Phe-OH, like many peptides, traditionally relies on methods that can be costly and environmentally burdensome. researchgate.net A primary challenge is the development of synthesis strategies that are not only efficient but also sustainable.

Future research should focus on:

Green Solvents: Conventional peptide synthesis often uses hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgadvancedchemtech.com A major goal is to replace these with environmentally benign alternatives such as water, ethanol, or propylene (B89431) carbonate. advancedchemtech.comacs.org Research into the solubility and reactivity of this compound precursors in these green solvents is essential.

Catalytic and Enzymatic Synthesis: Moving away from stoichiometric activating reagents towards catalytic methods can significantly improve atom economy. researchgate.net The use of enzymes, or "chemo-enzymatic peptide synthesis (CEPS)," offers high specificity and mild reaction conditions, reducing waste and the need for extensive protecting group chemistry. rsc.orgbachem.com

Flow Chemistry and Automation: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage compared to traditional batch processes. advancedchemtech.comcreative-peptides.com Automation can further enhance efficiency, especially for creating libraries of related derivatives for screening. bachem.com

N-to-C Directional Synthesis: While conventional synthesis proceeds from the C-terminus to the N-terminus, exploring the reverse (N-to-C) direction offers potential advantages in atom economy. nih.gov Overcoming historical challenges with this method, such as racemization, through new reagents and transient protection strategies, could provide a more cost-effective and sustainable route to this compound. nih.gov

A comparative analysis of a hypothetical traditional versus a green synthesis approach is presented below.

| Parameter | Traditional Synthesis (e.g., SPPS) | Potential Green Synthesis (e.g., Enzymatic Flow Chemistry) |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Ethanol, or other green solvents. advancedchemtech.com |

| Reagents | Excess coupling reagents, protecting groups. cambrex.com | Catalytic enzymes, minimal protecting groups. researchgate.net |

| Waste Profile | High volume of hazardous organic waste. advancedchemtech.com | Lower volume, primarily aqueous and biodegradable waste. |

| Energy Consumption | Multiple heating and cooling cycles in batch reactors. | Potentially lower due to continuous flow and milder conditions. |

| Atom Economy | Poor, due to the use of excess reagents. nih.gov | Significantly improved. nih.gov |

Advanced Characterization of Dynamic Behaviors and Transient Intermediates

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial, as a peptide's function is intrinsically linked to its structure. polarispeptides.com Furthermore, observing the short-lived molecules that form during its synthesis or biological interactions can provide deep mechanistic insights.

Key areas for future investigation include:

Conformational Dynamics: Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) can reveal the predominant secondary structures. resolvemass.caijsra.netintertek.com However, peptides are often flexible. frontiersin.org Advanced computational methods, such as accelerated molecular dynamics (aMD) and metadynamics, are needed to explore the full conformational landscape and the free energy differences between various states. nih.gov

Transient Intermediates: During chemical synthesis, reactive intermediates are formed that dictate the reaction's outcome. wikipedia.org Techniques like rapid-mixing cryo-quenching followed by spectroscopic analysis could be employed to trap and study these species. In a biological context, understanding how this compound transiently interacts with a target protein is key to its mechanism of action. frontiersin.org

Advanced Spectrometry: The use of tandem mass spectrometry (MS/MS) is fundamental for sequence verification. polarispeptides.com More advanced techniques can provide detailed structural information. For example, ion mobility-mass spectrometry can separate conformers in the gas phase, offering insights into the peptide's shape.

Expanding the Scope of Mechanistic Biological Interactions at the Molecular Level

A core challenge is to identify the biological targets of this compound and to understand the precise molecular interactions that drive its effects. The specific arrangement and properties of its constituent amino acids can influence structural conformations and determine critical binding sites. nih.gov

Future research should aim to:

Identify Binding Partners: High-throughput screening methods can identify proteins or other biomolecules that interact with this compound.

Elucidate Binding Modes: Once a target is identified, techniques like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution structures of the this compound-target complex. polarispeptides.com This reveals the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces at play. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound is crucial. For instance, replacing L-Phenylalanine with analogues or modifying the Abu residue can reveal which parts of the molecule are essential for biological activity. bohrium.com This provides a detailed map of the pharmacophore.

Kinetic and Thermodynamic Profiling: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (how strongly it binds) and kinetics (how quickly it binds and dissociates) of this compound to its target. polarispeptides.com

Computational Predictions for Novel Derivatives and Their Properties

Computational modeling is an indispensable tool for accelerating the discovery process and reducing the need for expensive, time-consuming experiments. frontiersin.orgnih.gov For this compound, computational methods can guide the design of new derivatives with enhanced properties.

Key future directions are:

Virtual Screening and Docking: Large virtual libraries of this compound derivatives can be computationally docked into the active site of a known or predicted protein target to identify promising candidates. researchgate.net

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like solubility, stability, and aggregation propensity for novel derivatives based on their molecular descriptors. nih.govacs.org

Free Energy Calculations: Physics-based methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation can provide more accurate estimations of binding affinities for designed peptides, helping to prioritize which derivatives to synthesize. acs.org

Machine Learning and AI: As more data becomes available, machine learning models can be trained to predict the biological activity or other properties of peptides based on their sequence. researchgate.netnih.gov While current bioinformatics tools can predict general antimicrobial activity with some accuracy, predicting specific potency and selectivity remains a significant challenge. nih.govresearchgate.net

The following table illustrates a conceptual output from a computational study on hypothetical this compound derivatives.

| Derivative | Modification | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Property |

| Parent | This compound | Hypothetical Protease X | -7.5 | Baseline |

| Deriv-01 | Phe -> Tyr | Hypothetical Protease X | -8.2 | Increased affinity via H-bond |

| Deriv-02 | Phe -> Trp | Hypothetical Protease X | -8.0 | Increased hydrophobic interaction |

| Deriv-03 | Abu -> Nle | Hypothetical Protease X | -7.6 | Similar affinity, altered flexibility |

| Deriv-04 | C-terminal Amidation | Hypothetical Protease X | -7.9 | Increased stability, neutral charge |

Integration of Multi-Omics Data for Systems-Level Understanding

To understand the full biological impact of this compound, it is necessary to look beyond a single target and analyze its effects on the entire cellular system. nygen.io Multi-omics—the integration of data from genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular responses. nashbio.commdpi.com

This approach presents several challenges and opportunities:

Data Integration: A significant challenge is the effective integration and analysis of large, heterogeneous datasets from different omics platforms. pharmalex.com Specialized bioinformatics pipelines and machine learning approaches are needed to extract meaningful insights. nashbio.comoup.com

Pathway Analysis: By observing how this compound perturbs the levels of transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can identify the specific cellular pathways and networks that are affected. nygen.iomdpi.com

Biomarker Discovery: A systems-level approach can help identify biomarkers that indicate a response to this compound, which is critical for understanding its effects in more complex biological systems. pharmalex.com Peptidomics, the large-scale study of peptides, can be integrated with other omics data to discover novel bioactive peptides and understand their origins. nih.gov

Addressing Scalability and Cost-Effectiveness in Research Synthesis

For this compound to move from a laboratory curiosity to a widely studied compound, the synthesis must be scalable and affordable. gappeptides.com The high cost of peptide synthesis is often a major bottleneck. occamdesign.com

Key challenges include:

Raw Material Costs: The cost of protected and non-canonical amino acids can be high. Developing more efficient routes to these building blocks is crucial.

Process Mass Intensity (PMI): Traditional peptide synthesis, especially solid-phase peptide synthesis (SPPS), generates a large amount of waste relative to the amount of product, leading to a high PMI. nih.gov This is driven by the use of excess reagents and large volumes of washing solvents. cambrex.com

Purification: Purification, typically by HPLC, is often a major cost driver and can be difficult to scale up. cambrex.com Developing scalable crystallization techniques or alternative purification methods like continuous chromatography can significantly reduce costs. bachem.comcambrex.com

Convergent vs. Linear Synthesis: For larger peptides, a convergent strategy (synthesizing smaller fragments and then joining them) can be more efficient than a linear, one-amino-acid-at-a-time approach. cambrex.com Developing robust fragment condensation methods that avoid side reactions like epimerization is a key research area. aist.go.jp

Innovative technologies such as Group Assisted Purification Peptide Synthesis (GAPPS) or Molecular Hiving™ show promise in reducing solvent use and simplifying scale-up compared to traditional SPPS. bachem.comgappeptides.com

Q & A

Q. How can researchers optimize the synthesis of H-Abu-Phe-OH to ensure high purity and yield?

- Methodological Answer : Synthesis optimization involves iterative testing of reaction conditions (e.g., solvent polarity, temperature, catalyst ratios). Use HPLC or LC-MS to monitor purity (>98%) and confirm structural integrity via H/C NMR spectroscopy. For storage, lyophilize the product and store at -20°C in anhydrous solvents to prevent hydrolysis (see protocols for related amino acid derivatives in ) .

Q. What analytical techniques are critical for characterizing this compound in preclinical studies?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

Q. How should researchers design solubility assays for this compound in aqueous and organic solvents?

- Methodological Answer : Use a tiered approach:

Preliminary screening : Test solubility in DMSO, PBS, and ethanol at 25°C.

Quantitative analysis : Employ UV-Vis spectrophotometry to calculate saturation solubility.

Thermal enhancement : Heat to 37°C with sonication (30 min) to improve dissolution (refer to solubility protocols in ) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Apply systematic meta-analysis:

Data harmonization : Normalize activity metrics (e.g., IC, Ki values) using standardized assay conditions.

Source evaluation : Cross-reference primary literature (avoid secondary/commercial sources like benchchem.com , per user guidelines).

Statistical reconciliation : Use ANOVA or Bayesian models to assess variability due to experimental design (e.g., cell lines, incubation times) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in cellular pathways?

- Methodological Answer : Employ a multi-omics framework:

Target identification : SILAC-based proteomics to identify binding partners.

Pathway mapping : RNA-seq or CRISPR screens to trace downstream effects.

Validation : Knockout models or competitive inhibition assays (e.g., with L-phenylalanine derivatives) .

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

- Methodological Answer : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):

In vivo protocols : Use standardized dosing (mg/kg) and matched animal strains.

Analytical rigor : Validate LC-MS/MS methods with internal standards (e.g., deuterated analogs).

Data transparency : Publish raw chromatograms and pharmacokinetic parameters (t, AUC) in open-access repositories .

Data Contradiction and Quality Control

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor temperature, pH, and stirring speed.

- Statistical Process Control (SPC) : Use control charts to detect deviations.

- Cross-validation : Compare batches via DSC (differential scanning calorimetry) for polymorph consistency .

Q. What frameworks guide ethical and rigorous data collection for this compound in human studies?

- Methodological Answer : Adhere to institutional ethics committees (e.g., CEPH-FGV guidelines):

Participant selection : Define inclusion/exclusion criteria (e.g., age, health status).

Informed consent : Disclose risks of amino acid derivatives in biomedical trials.

Data anonymization : Use coded identifiers and secure databases (see ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.